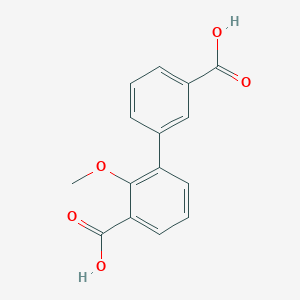
3-(3-Carboxyphenyl)-2-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Carboxyphenyl)-2-methylbenzoic acid, or 3-CPMB, is an important intermediate compound in the synthesis of many pharmaceuticals, food additives, and other chemicals. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 150 °C. 3-CPMB is used in a variety of laboratory experiments, as it is known to be an effective and versatile reagent.
Wissenschaftliche Forschungsanwendungen
3-CPMB has a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, and it is also used as a catalyst in a variety of reactions. Additionally, it is used as an inhibitor in enzyme-catalyzed reactions, and it is also used as a ligand in the coordination of transition metals. Furthermore, 3-CPMB is used as a substrate for the preparation of polymeric materials.
Wirkmechanismus
The mechanism of action of 3-CPMB is not fully understood, but it is believed to involve the formation of a covalent bond between the 3-CPMB molecule and the substrate molecule. This covalent bond is then broken down to form a new molecule. The new molecule is then further transformed into the desired product.
Biochemical and Physiological Effects
3-CPMB has been shown to have an inhibitory effect on certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-CPMB has been shown to have anti-inflammatory and antioxidant properties. Furthermore, 3-CPMB has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-CPMB has several advantages for lab experiments. It is relatively inexpensive, and it is readily available. Additionally, it is relatively stable under most conditions, and it is non-toxic. Furthermore, it is soluble in a variety of solvents, and it is relatively easy to handle. However, 3-CPMB has some limitations for lab experiments. It has a low solubility in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of strong acids or bases.
Zukünftige Richtungen
The future directions for 3-CPMB research are numerous. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of organic compounds and its potential as a catalyst in a variety of reactions. Furthermore, further research could be conducted to explore its potential as an inhibitor in enzyme-catalyzed reactions and its potential as a ligand in the coordination of transition metals. Finally, further research could be conducted to explore its potential as a substrate for the preparation of polymeric materials.
Synthesemethoden
3-CPMB can be synthesized by the reaction of 3-carboxybenzaldehyde and 2-methylbenzoic acid in the presence of a base. The reaction is conducted in a solvent such as ethanol or methanol at a temperature of 80-90°C. The product is isolated by crystallization and purified by recrystallization. The yield of the product is typically greater than 95%.
Eigenschaften
IUPAC Name |
3-(3-carboxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-12(6-3-7-13(9)15(18)19)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBLHPZDJWWNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689888 |
Source


|
| Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-92-5 |
Source


|
| Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














